7-(((-7-(2-(2-Amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbaz oyl)-1-methylethoxy)imino)ace 7-(((-7-(2-(2-Amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbaz oyl)-1-methylethoxy)imino)ace
Brand Name: Vulcanchem
CAS No.: 115761-49-4
VCID: VC0047047
InChI: InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1
SMILES: CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula: C31H27N11Na2O11S3
Molecular Weight: 871.8 g/mol

7-(((-7-(2-(2-Amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbaz oyl)-1-methylethoxy)imino)ace

CAS No.: 115761-49-4

Main Products

VCID: VC0047047

Molecular Formula: C31H27N11Na2O11S3

Molecular Weight: 871.8 g/mol

7-(((-7-(2-(2-Amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbaz oyl)-1-methylethoxy)imino)ace - 115761-49-4

CAS No. 115761-49-4
Product Name 7-(((-7-(2-(2-Amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbaz oyl)-1-methylethoxy)imino)ace
Molecular Formula C31H27N11Na2O11S3
Molecular Weight 871.8 g/mol
IUPAC Name disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1
Standard InChIKey JSKZWIGBDHYSGI-UCSXVCBISA-L
Isomeric SMILES CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
SMILES CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Synonyms 7-(((-7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio-5-methyl)-(1,2,4)triazolo(1,5-1)pyrimidine-2-carboxylic acid
Ro 09-1227
Ro-09-1227
sankei
SR 1024
SR-1024
PubChem Compound 9589381
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator